1-Bromo-4-(2-methoxy-vinyl)-benzene
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Overview
Description
1-Bromo-4-(2-methoxy-vinyl)-benzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom and a 2-methoxy-vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-methoxy-vinyl)-benzene can be synthesized through several methods:
Bromination of 4-(2-methoxy-vinyl)-benzene: This involves the bromination of 4-(2-methoxy-vinyl)-benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Vinylation of 1-Bromo-4-methoxybenzene: This method involves the vinylation of 1-bromo-4-methoxybenzene using a vinylating agent like acetylene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-methoxy-vinyl)-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy-vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 4-(2-methoxy-ethyl)-benzene using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (copper, palladium).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride, hydrogen), catalysts (palladium on carbon).
Major Products Formed
Substitution: 4-(2-methoxy-vinyl)-aniline, 4-(2-methoxy-vinyl)-thiophenol.
Oxidation: 4-(2-methoxy-vinyl)-benzaldehyde, 4-(2-methoxy-vinyl)-benzoic acid.
Reduction: 4-(2-methoxy-ethyl)-benzene.
Scientific Research Applications
1-Bromo-4-(2-methoxy-vinyl)-benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-methoxy-vinyl)-benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that undergoes various chemical transformations. In medicinal chemistry, its biological activity is determined by its interaction with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
1-Bromo-4-(2-methoxy-vinyl)-benzene can be compared with similar compounds like:
1-Bromo-4-methoxybenzene: Lacks the vinyl group, making it less reactive in certain chemical reactions.
4-(2-Bromo-vinyl)-methoxybenzene: Has the bromine atom on the vinyl group, leading to different reactivity and applications.
1-Bromo-4-(2-hydroxy-vinyl)-benzene: Contains a hydroxyl group instead of a methoxy group, affecting its chemical properties and reactivity.
Properties
IUPAC Name |
1-bromo-4-[(E)-2-methoxyethenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-7H,1H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIZBDGFTLQZQI-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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